molecular formula C18H20N2O2 B13864545 Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid

Cat. No.: B13864545
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-JGGQBBKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyldihydronorisolysergic acid typically involves several steps, including the formation of the ergoline skeleton and subsequent functionalization. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . These reactions require precise control of conditions such as temperature, pH, and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6-Allyldihydronorisolysergic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Allyldihydronorisolysergic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic acid involves its interaction with molecular targets such as dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various neurological pathways . This interaction is crucial for its potential therapeutic effects in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Allyldihydronorisolysergic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its potential interactions with dopamine receptors make it particularly valuable in neurological research.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14+,16+/m0/s1

InChI Key

YAICYXFUKKMAKO-JGGQBBKZSA-N

Isomeric SMILES

C=CCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Origin of Product

United States

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